Benzene, methyl(propylthio)-

Description

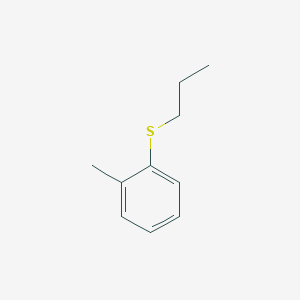

Structure

2D Structure

3D Structure

Properties

CAS No. |

15560-97-1 |

|---|---|

Molecular Formula |

C10H14S |

Molecular Weight |

166.29 g/mol |

IUPAC Name |

1-methyl-2-propylsulfanylbenzene |

InChI |

InChI=1S/C10H14S/c1-3-8-11-10-7-5-4-6-9(10)2/h4-7H,3,8H2,1-2H3 |

InChI Key |

OAKIXGDEEBCTQM-UHFFFAOYSA-N |

SMILES |

CCCSC1=CC=CC=C1C |

Canonical SMILES |

CCCSC1=CC=CC=C1C |

Origin of Product |

United States |

Synthetic Methodologies for Methyl Propylthio Benzene and Analogous Aryl Alkyl Thioethers

General Principles of C-S Bond Formation in Aromatic Systems

Electrophilic Aromatic Substitution Routes for Alkylthiobenzene Synthesis

Electrophilic aromatic substitution (EAS) is a fundamental reaction in which an electrophile replaces an atom, typically hydrogen, on an aromatic ring. dalalinstitute.commasterorganicchemistry.com For the synthesis of alkylthiobenzenes, this method involves the attack of the electron-rich aromatic ring on a sulfur-containing electrophile.

The general mechanism proceeds in two steps: the initial attack of the aromatic π-system on the electrophile to form a resonance-stabilized carbocation known as an arenium ion, followed by the deprotonation of this intermediate to restore aromaticity. dalalinstitute.commasterorganicchemistry.com The rate of reaction and the position of substitution are heavily influenced by the nature of any pre-existing substituents on the aromatic ring. libretexts.org Activating groups increase the electron density of the ring, accelerating the reaction and directing the incoming electrophile to the ortho and para positions. libretexts.org Conversely, deactivating groups withdraw electron density, slowing the reaction and generally directing substitution to the meta position. libretexts.org

Nucleophilic Substitution Approaches for Aryl Alkyl Thioether Formation

Nucleophilic aromatic substitution (SNAr) provides an alternative pathway to aryl alkyl thioethers, particularly when the aromatic ring is substituted with strong electron-withdrawing groups. researchgate.netlibretexts.org In this type of reaction, a nucleophile, such as a thiolate, displaces a leaving group on the aromatic ring. researchgate.net The presence of electron-withdrawing groups ortho or para to the leaving group is crucial for stabilizing the negatively charged intermediate, known as a Meisenheimer complex. researchgate.net

Recent developments have focused on milder and more efficient protocols. For instance, the use of potassium phosphate (B84403) as a catalyst for the SNAr reaction of nitroarenes with thiols has been described, tolerating a range of electron-withdrawing groups to produce thioethers in good to excellent yields. researchgate.net Another approach involves the use of xanthates as thiol surrogates, which can be generated in situ, offering a transition-metal-free and base-free method for synthesizing aryl alkyl thioethers. mdpi.comnih.govresearchgate.net

Cross-Coupling Reactions in Thioether Synthesis (e.g., Cu-mediated, Pd-mediated)

Transition metal-catalyzed cross-coupling reactions have become a powerful and versatile tool for the formation of C-S bonds, offering high efficiency and broad functional group tolerance. nih.gov These reactions typically involve the coupling of an aryl halide or triflate with a thiol or a thiol equivalent, mediated by a palladium or copper catalyst. researchgate.netnih.govacs.org

Copper-Mediated Thioetherification: Copper-catalyzed C-S cross-coupling, often referred to as the Ullmann condensation, has a long history. Modern variations of this reaction often employ ligands to moderate the harsh conditions traditionally required. acsgcipr.org Ligand-free copper(I)-mediated cross-coupling reactions of organostannanes with sulfur electrophiles have also been developed, providing a unified method to access both diaryl and aryl alkyl thioethers. nih.govacs.orgnsf.gov Furthermore, copper(II) triflate has been shown to be an effective Lewis acid catalyst for the thioetherification of benzyl (B1604629) alcohols with thiols. nih.gov

Palladium-Mediated Thioetherification: Palladium-catalyzed C-S cross-coupling reactions are highly reliable and have been extensively studied. researchgate.net These reactions generally proceed via a catalytic cycle involving oxidative addition of the aryl halide to the palladium(0) complex, followed by coordination of the thiolate, and finally reductive elimination to yield the aryl thioether and regenerate the catalyst. acsgcipr.org The choice of ligand is critical for the success of these reactions, with various phosphine-based ligands being commonly employed. researchgate.netnih.gov Notably, catalyst systems with high turnover numbers and broad functional group tolerance have been developed, allowing for the coupling of a wide range of aryl bromides and iodides with both aliphatic and aromatic thiols. researchgate.net

Precursor Chemistry and Reaction Conditions

The specific synthesis of methyl(propylthio)benzene relies on the careful selection of precursors and reaction conditions, including the choice of catalyst.

Utilization of Methylbenzene (Toluene) and Propyl Sulfur Sources

To synthesize methyl(propylthio)benzene, the primary precursors are a methyl-substituted benzene (B151609) ring (toluene) and a source of the propylthio group. Toluene (B28343) is a readily available and relatively inexpensive starting material. google.com The propyl sulfur source can vary depending on the chosen synthetic route. Common sources include propanethiol (propyl mercaptan), propyl disulfide, or precursors that can generate the propylthiolate anion in situ. For instance, in nucleophilic substitution or cross-coupling reactions, propanethiol can be deprotonated with a base to form the nucleophilic propylthiolate. acsgcipr.org Alternatively, methods utilizing xanthates can employ potassium propylxanthate. mdpi.com

The regioselectivity of the reaction is a key consideration. When starting with toluene, the methyl group, being an activating ortho-, para-director, will direct the incoming propylthio group primarily to the ortho and para positions. libretexts.org Therefore, the synthesis will likely yield a mixture of 1-methyl-2-(propylthio)benzene and 1-methyl-4-(propylthio)benzene.

Catalyst Systems for Thioetherification (e.g., Lewis Acids, Transition Metal Catalysts)

The choice of catalyst is pivotal in directing the efficiency and selectivity of the thioetherification reaction.

Lewis Acids: Lewis acids can be employed to activate either the aromatic substrate or the sulfur source. beilstein-journals.org For example, in Friedel-Crafts type reactions, a Lewis acid can activate a sulfur electrophile. More commonly in modern methods, Lewis acids like zinc chloride (ZnCl₂) and indium(III) triflate (In(OTf)₃) have been shown to catalyze the dehydrative thioetherification of alcohols with thiols. chemrevlett.com Solid Lewis acids, such as silica (B1680970) alumina, have also been reported as effective catalysts for the selective synthesis of thioethers. beilstein-journals.org

Transition Metal Catalysts: As previously discussed, transition metal catalysts, particularly those based on palladium and copper, are highly effective for C-S bond formation. nih.gov

Palladium Catalysts: A variety of palladium complexes are used, often in conjunction with specific phosphine (B1218219) ligands. For example, palladium complexes with ligands like CyPF-tBu have demonstrated high activity and functional group tolerance in the thioetherification of aryl bromides and iodides. researchgate.net Monophosphine ligands have also been shown to promote palladium-catalyzed C-S cross-coupling at room temperature. nih.gov

Copper Catalysts: Copper(I) and copper(II) salts are commonly used. nih.govrsc.org For instance, copper(I) iodide (CuI) with a base like KF/Al₂O₃ can be used for the ligand-free cross-coupling of aryl iodides and thiols. researchgate.net Copper(II) oxide in the presence of 1,10-phenanthroline (B135089) has been used for microwave-promoted C-S bond formation in water. organic-chemistry.org

Other Transition Metals: While palladium and copper are the most common, other transition metals such as nickel, iron, and cobalt have also been used to catalyze C-S cross-coupling reactions. nih.govacs.orgmorningstar.edu.in Nickel catalysts, for example, have been employed for the coupling of aryl triflates with alkyl thiols. organic-chemistry.org Iron catalysts, such as iron(III) chloride (FeCl₃), offer a cheaper and more environmentally friendly alternative for the cross-coupling of aryl halides with thiols. morningstar.edu.in

Interactive Data Tables

Table 1: Comparison of C-S Bond Formation Methodologies

| Methodology | General Reaction | Key Features | Typical Catalysts/Reagents |

| Electrophilic Aromatic Substitution | Ar-H + "S-electrophile" → Ar-S-R | Subject to directing effects of substituents. | Lewis acids |

| Nucleophilic Aromatic Substitution | Ar-X + R-S⁻ → Ar-S-R + X⁻ | Requires electron-withdrawing groups on the aryl ring. | Strong bases, Phase-transfer catalysts |

| Copper-Mediated Cross-Coupling | Ar-X + R-SH → Ar-S-R | Often requires ligands for milder conditions. | CuI, Cu₂O, Cu(OTf)₂ |

| Palladium-Mediated Cross-Coupling | Ar-X + R-SH → Ar-S-R | High efficiency and broad functional group tolerance. | Pd(OAc)₂, Pd₂(dba)₃ with phosphine ligands |

Optimization Strategies for Yield and Selectivity in Thioether Synthesis

The synthesis of aryl alkyl thioethers, such as the isomers of methyl(propylthio)benzene, requires careful control over reaction conditions to maximize yield and achieve the desired product selectivity. Key optimization strategies focus on managing the inherent reactivity of the substituted benzene ring and the nature of the bond formation.

When attaching a propylthio group to a toluene (methylbenzene) ring, the primary challenge is controlling the position of substitution on the aromatic ring. This is governed by the principles of electrophilic aromatic substitution (EAS) or related cross-coupling reactions. The methyl group (-CH₃) already present on the benzene ring plays a crucial role in directing the incoming electrophile.

The methyl group is classified as an activating, ortho, para-directing group. libretexts.orgnumberanalytics.com This is due to two main electronic effects:

Inductive Effect: The alkyl group is electron-donating, which enriches the benzene ring with electron density, making it more nucleophilic and thus more reactive towards electrophiles than benzene itself. chemistrysteps.com

Hyperconjugation: This involves the delocalization of electrons from the C-H sigma bonds of the methyl group into the pi system of the ring. This effect preferentially stabilizes the carbocation intermediates (arenium ions) formed during attack at the ortho and para positions. chemistrysteps.comlibretexts.org

For an electrophilic attack on toluene, three possible arenium ion intermediates can be formed, corresponding to ortho, meta, and para substitution. The intermediates for ortho and para attack are significantly more stable than the one for meta attack. This is because in both the ortho and para cases, one of the resonance structures places the positive charge directly on the carbon atom bearing the methyl group. libretexts.org This creates a tertiary carbocation, which is stabilized by the electron-donating methyl group. The meta intermediate lacks this stabilizing resonance structure. libretexts.orglibretexts.org

Consequently, the transition states leading to the ortho and para products have lower activation energies, causing these reactions to proceed much faster than the reaction at the meta position. libretexts.org This results in a product mixture consisting almost exclusively of ortho-methyl(propylthio)benzene and para-methyl(propylthio)benzene.

Table 1: Regioselectivity in the Nitration of Toluene as an Illustrative Example of Electrophilic Aromatic Substitution

While specific yield ratios for the thiolation of toluene can vary with the reaction conditions (e.g., Friedel-Crafts vs. metal-catalyzed coupling), the directing effect of the methyl group remains a dominant factor. The data below for the nitration of toluene illustrates the strong preference for ortho and para substitution.

| Position of Substitution | Percentage of Product | Rationale for Formation |

| ortho | ~63% | Stabilized by a tertiary carbocation resonance structure. libretexts.org |

| meta | ~3% | Lacks the stability of a tertiary carbocation resonance structure. libretexts.org |

| para | ~34% | Stabilized by a tertiary carbocation resonance structure; less sterically hindered than the ortho position. libretexts.org |

This table is based on data for the nitration of toluene and serves as a general illustration of the ortho, para directing effect of a methyl group.

Stereochemistry refers to the three-dimensional arrangement of atoms in a molecule. In the synthesis of "Benzene, methyl(propylthio)-" via the attachment of a standard n-propyl group (-CH₂CH₂CH₃), stereochemical considerations are minimal. The n-propyl group is achiral, meaning it does not have a non-superimposable mirror image, and its attachment to the achiral toluene ring does not create a new stereocenter at the carbon-sulfur bond.

However, stereochemistry becomes a critical factor in thioether synthesis under different circumstances:

Chiral Substrates: If the alkyl chain to be attached is itself chiral, its stereochemistry must be preserved or controlled during the synthesis.

Formation of a Stereocenter: While simple sulfidation does not create a chiral center, subsequent oxidation of the resulting thioether to a sulfoxide (B87167) would convert the sulfur atom into a stereocenter.

Stereospecific Reactions: Certain advanced synthetic methods proceed with a defined stereochemical outcome. For instance, nucleophilic substitution reactions (Sₙ2) involving a sulfur nucleophile and a chiral electrophile typically proceed with an inversion of stereochemistry at the carbon center. nih.gov Modified Mitsunobu reactions have also been developed to form sulfur-substituted tertiary carbon atoms with high stereospecificity. nih.gov

For the specific case of synthesizing methyl(propylthio)benzene from toluene and a simple propyl source, the reaction is not stereoselective because no chiral centers are involved in the final product.

Novel Synthetic Routes and Green Chemistry Approaches

Traditional methods for synthesizing aryl alkyl thioethers often rely on the reaction of thiols with alkyl or aryl halides. mdpi.comresearchgate.net These methods, while effective, suffer from drawbacks such as the use of volatile and malodorous thiols, which are also susceptible to oxidation. researchgate.netnih.gov Modern synthetic chemistry has focused on developing novel and greener alternatives that are more efficient, safer, and environmentally benign. sid.ir

Recent advancements include the use of odorless thiol surrogates, transition-metal catalysis for milder reaction conditions, and the use of green solvents like water.

Thiol-Free Reagents: A significant green innovation is the use of xanthates (ROCS₂K) as odorless, stable, and low-cost surrogates for thiols. mdpi.comnih.gov These compounds can react with alkyl and aryl halides to produce thioethers without the need to handle foul-smelling thiols directly. These reactions can often be performed under transition-metal-free and base-free conditions, offering excellent selectivity and functional group tolerance. mdpi.comresearchgate.net

Transition-Metal Catalysis: Cross-coupling reactions catalyzed by transition metals like nickel and copper represent a powerful and versatile strategy for C-S bond formation. thieme-connect.com

Nickel-Catalyzed Coupling: Air-stable nickel precatalysts can effectively catalyze the cross-coupling of aryl halides (including challenging chlorides) and triflates with a wide variety of alkyl thiols. thieme-connect.comorganic-chemistry.org These reactions often proceed under mild conditions with low catalyst loadings and tolerate numerous functional groups. thieme-connect.com

Copper-Catalyzed Coupling: Copper-based systems are used for the C-S coupling of thiols with aryl boronic acids or aryl iodides. researchgate.net An environmentally benign method utilizes a copper sulfate (B86663) catalyst in water, avoiding the need for toxic ligands and organic solvents. researchgate.net

Green Solvents: The replacement of traditional volatile organic compounds (VOCs) with greener solvents is a core principle of green chemistry. Water has been successfully employed as a solvent for the synthesis of thioethers. sid.ir The reaction of various thiols with alkyl halides can proceed in water in the presence of a simple base like potassium carbonate (K₂CO₃) or triethylamine (B128534) (Et₃N), often at room temperature, with high yields and simple work-up procedures. sid.ir

Table 2: Comparison of Synthetic Routes for Aryl Alkyl Thioethers

Mechanistic Investigations of Methyl Propylthio Benzene Formation and Aromatic Thioether Reactivity

Reaction Mechanisms for Aryl C-S Bond Formation

The creation of the carbon-sulfur bond in aryl thioethers can be achieved through several mechanistic routes. These methods often involve the reaction of an aromatic compound with a sulfur-containing reagent. While transition-metal-catalyzed cross-coupling reactions are prevalent for this purpose, this section will focus on electrophilic pathways. nih.govrsc.orgrsc.orgacsgcipr.orgjst.go.jpthieme-connect.dethieme-connect.com

Electrophilic Thiocyanation Mechanisms

Electrophilic thiocyanation is a key method for introducing a sulfur-containing group onto an aromatic ring, which can then be further modified to form thioethers. This process typically involves the generation of an electrophilic thiocyanate (B1210189) species (SCN⁺) that attacks the electron-rich aromatic ring. mdpi.com

Several approaches exist for generating the SCN⁺ electrophile. One common method involves the reaction of a thiocyanate salt, such as potassium thiocyanate (KSCN) or ammonium (B1175870) thiocyanate (NH₄SCN), with an oxidizing agent. mdpi.comjchemlett.com For instance, the reaction of N-bromosuccinimide (NBS) with KSCN generates N-thiocyanatosuccinimide, which serves as a precursor to the electrophilic thiocyanate. mdpi.com Another approach utilizes reagents like trichloroisocyanuric acid in combination with wet silica (B1680970) gel to facilitate the thiocyanation of electron-rich arenes. jchemlett.com

The mechanism proceeds via the attack of the aromatic π-electrons on the electrophilic sulfur atom of the SCN⁺ species, forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. Subsequent loss of a proton from the ring restores aromaticity and yields the aryl thiocyanate product. mdpi.com The regioselectivity of this reaction is influenced by the nature of the substituents already present on the aromatic ring.

Alternative mechanisms for thiocyanation have also been proposed, including the oxidation of the substrate to a radical cation, which is then attacked by the thiocyanate anion (SCN⁻). mdpi.com Another possibility involves the oxidation of the thiocyanate anion to a thiocyanate radical, which then adds to the substrate. mdpi.com

Mechanisms involving Electrophilic Attack on Benzene (B151609) Ring

The fundamental mechanism of electrophilic aromatic substitution involves the attack of an electrophile on the electron-rich benzene ring. byjus.comunacademy.comsavemyexams.com This process generally occurs in three steps:

Generation of the electrophile: A strong electrophile is generated, often with the assistance of a catalyst. byjus.comsavemyexams.com

Formation of the arenium ion: The electrophile attacks the π-electron system of the benzene ring, forming a resonance-stabilized carbocation intermediate called an arenium ion or sigma complex. byjus.comlibretexts.org This step is typically the slow, rate-determining step of the reaction. libretexts.orgmsu.edu

Deprotonation: A base removes a proton from the sp³-hybridized carbon of the arenium ion, restoring the aromaticity of the ring and forming the substituted product. byjus.comlibretexts.org

This general mechanism applies to various electrophilic substitution reactions, including nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. byjus.commsu.edu In the context of forming a precursor to methyl(propylthio)benzene, an electrophilic sulfur species would be the attacking electrophile.

Reactivity of the Methyl(propylthio)benzene Aromatic Ring

The presence of both a methyl group and a propylthio group on the benzene ring influences its reactivity towards further electrophilic attack. Both substituents affect the rate of reaction and the position of the incoming electrophile.

Electrophilic Aromatic Substitution Directing Effects of Thioether and Methyl Groups

Both the thioether (-S-propyl) and methyl (-CH₃) groups are classified as activating groups, meaning they increase the rate of electrophilic aromatic substitution compared to unsubstituted benzene. masterorganicchemistry.comstudymind.co.uk They are also ortho, para-directors, meaning they direct incoming electrophiles to the positions ortho and para to themselves on the aromatic ring. savemyexams.comwikipedia.org

Methyl Group: The methyl group is an electron-donating group through an inductive effect, pushing electron density into the ring and making it more nucleophilic. wikipedia.orglibretexts.org This increased electron density stabilizes the carbocation intermediate formed during electrophilic attack, particularly when the attack occurs at the ortho or para positions. libretexts.orgcureffi.org

Thioether Group: The thioether group is also an ortho, para-director. While sulfur is more electronegative than carbon, the lone pairs of electrons on the sulfur atom can be donated to the aromatic ring through resonance, a +M effect. This resonance effect outweighs the inductive withdrawal (-I effect) and strongly activates the ortho and para positions.

When both groups are present on the ring, their directing effects can be either reinforcing or conflicting, depending on their relative positions. For instance, in p-methyl(propylthio)benzene, both groups would direct an incoming electrophile to the positions ortho to the methyl group and meta to the propylthio group, or vice versa. The final product distribution will depend on the relative activating strengths of the two groups and steric factors. msu.edu

General Reactivity Patterns of Methylbenzene (Toluene) and Benzene

Toluene (B28343) (methylbenzene) is more reactive towards electrophilic aromatic substitution than benzene. wikipedia.orgchemguide.co.uk The electron-donating methyl group increases the electron density of the aromatic ring, making it more susceptible to attack by electrophiles. chemguide.co.uklibretexts.org For example, the nitration of toluene occurs more readily than the nitration of benzene. libretexts.org

The table below summarizes the relative reactivity and directing effects of substituents on a benzene ring.

| Substituent | Effect on Reactivity | Directing Effect |

| -H (Benzene) | Baseline | - |

| -CH₃ (Toluene) | Activating | ortho, para |

| -SR (Thioether) | Activating | ortho, para |

| -NO₂ | Deactivating | meta |

Data sourced from multiple chemical literature sources. savemyexams.comwikipedia.org

Reaction Intermediates and Transition State Analysis

The transition state leading to the arenium ion resembles the intermediate itself, according to the Hammond postulate. Therefore, factors that stabilize the arenium ion also stabilize the transition state. In the case of methyl(propylthio)benzene, the electron-donating nature of both substituents lowers the energy of the transition state for electrophilic attack, leading to a faster reaction compared to benzene.

In the formation of aryl thioethers via radical mechanisms, different intermediates are involved. For example, pulse radiolysis studies have shown the formation of aromatic thioether radical cations . acs.orgacs.org These radical cations can undergo various reactions, including deprotonation or C-S bond cleavage. acs.org The reactivity of these radical intermediates is influenced by the solvent and the presence of nucleophiles or bases. acs.orgacs.org

Advanced Spectroscopic Characterization and Structural Elucidation of Methyl Propylthio Benzene

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for elucidating the precise structure of the methyl(propylthio)benzene isomers. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (protons) and ¹³C, NMR provides detailed information about the chemical environment of each atom, allowing for the differentiation of the ortho-, meta-, and para- isomers.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectral Analysis

¹H NMR spectroscopy reveals the number of distinct proton environments, their neighboring protons (spin-spin splitting), and their electronic surroundings (chemical shift). For the methyl(propylthio)benzene isomers, the spectra can be divided into the aromatic region (typically δ 7.0-7.5 ppm) and the aliphatic region (δ 0.9-3.0 ppm).

The propylthio group (-S-CH₂-CH₂-CH₃) exhibits a characteristic pattern:

A triplet for the terminal methyl protons (-CH₃) around δ 1.0 ppm.

A multiplet (sextet) for the central methylene (B1212753) protons (-CH₂-) around δ 1.7 ppm.

A triplet for the methylene protons attached to the sulfur atom (-S-CH₂-) around δ 2.8-3.1 ppm. rsc.org

The aromatic protons and the methyl group attached to the benzene (B151609) ring produce signals whose chemical shifts and splitting patterns are diagnostic for each isomer:

Para-isomer (4-methyl(propylthio)benzene): Due to its symmetry, the aromatic region simplifies to two doublets, characteristic of a 1,4-disubstituted benzene ring. rsc.org

Ortho-isomer (2-methyl(propylthio)benzene): The spectrum shows a more complex pattern of four distinct multiplets in the aromatic region.

Meta-isomer (3-methyl(propylthio)benzene): This isomer also displays four signals in the aromatic region, but with different splitting patterns and chemical shifts compared to the ortho-isomer. chemicalbook.com

The singlet for the benzylic methyl group (-CH₃) appears around δ 2.3-2.4 ppm.

| Proton Assignment | Expected Chemical Shift (δ ppm) | Expected Multiplicity |

| Propyl -CH₃ (H-3') | ~1.04 | Triplet (t) |

| Propyl -CH₂- (H-2') | ~1.75 | Sextet (m) |

| Propyl -S-CH₂- (H-1') | ~2.9-3.1 | Triplet (t) |

| Ring -CH₃ | ~2.3-2.4 | Singlet (s) |

| Aromatic (Ar-H) | ~7.0-7.4 | Multiplets (m) or Doublets (d) |

Table 1: Predicted ¹H NMR Spectral Data for Methyl(propylthio)benzene. Data is inferred from analogous compounds like 2-(propylthio)pyridine (B2759874) and various propyltoluenes. rsc.orgchemicalbook.com

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy for Carbon Skeleton Elucidation

¹³C NMR spectroscopy maps the carbon framework of a molecule. Each unique carbon atom produces a distinct signal, making it invaluable for confirming the number of carbon environments and identifying isomers.

The propylthio group carbons have predictable chemical shifts:

Terminal methyl carbon (-CH₃): ~13 ppm.

Central methylene carbon (-CH₂-): ~22 ppm.

Methylene carbon bonded to sulfur (-S-CH₂-): ~32-34 ppm. rsc.org

The aromatic and benzylic methyl carbons show shifts that depend on the substitution pattern:

The benzylic methyl carbon resonates around 21 ppm. rsc.org

The aromatic carbons appear in the δ 125-140 ppm range. The carbon atom directly bonded to the sulfur atom (ipso-carbon) is found downfield, while the number of distinct aromatic signals (four for ortho and meta, two for para) confirms the isomeric form. rsc.orgdocbrown.info

| Carbon Assignment | Expected Chemical Shift (δ ppm) |

| Propyl -CH₃ (C-3') | ~13.7 |

| Propyl -CH₂- (C-2') | ~22.9 |

| Propyl -S-CH₂- (C-1') | ~32-34 |

| Ring -CH₃ | ~21.0 |

| Aromatic C (ipso-S) | ~135-138 |

| Aromatic C (ipso-CH₃) | ~136-139 |

| Aromatic C-H | ~125-131 |

Table 2: Predicted ¹³C NMR Spectral Data for Methyl(propylthio)benzene. Data is inferred from analogous compounds like 2-(propylthio)pyridine and methyl(p-tolyl)sulfane. rsc.orgrsc.org

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC) for Connectivity

Two-dimensional (2D) NMR experiments are essential for establishing the connectivity between atoms, which is crucial for definitive structural assignment. libretexts.org

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other (typically separated by two or three bonds). uvic.ca For methyl(propylthio)benzene, COSY would show cross-peaks connecting the adjacent protons within the propyl chain (H-1' with H-2', and H-2' with H-3'), and also between adjacent protons on the aromatic ring.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded proton and carbon atoms. libretexts.org It allows for the unambiguous assignment of a specific proton signal to its attached carbon signal (e.g., linking the proton signal at δ ~2.3 ppm to the methyl carbon at δ ~21 ppm).

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range couplings (2-4 bonds) between protons and carbons. libretexts.orgnih.gov This is particularly powerful for piecing the structure together. For example, it would show a correlation from the -S-CH₂- protons to the ipso-carbon of the benzene ring, and from the ring's methyl protons to its corresponding ipso-carbon, confirming how the substituent groups are attached to the aromatic core. The specific long-range correlations observed would definitively distinguish between the ortho, meta, and para isomers. researchgate.net

Mass Spectrometry (MS) for Molecular Formula and Fragmentation Analysis

Mass spectrometry (MS) provides information about the molecular weight and elemental composition of a compound, as well as its fragmentation patterns upon ionization, which can offer structural clues.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Identification

GC-MS is a hybrid technique that first separates components of a mixture using gas chromatography (GC) and then analyzes each component by mass spectrometry. thermofisher.com This method is ideal for analyzing methyl(propylthio)benzene as it can separate the ortho, meta, and para isomers, which typically have slightly different retention times. nist.gov Once separated, the mass spectrometer records a mass spectrum for each isomer. The molecular ion peak (M⁺) would confirm the molecular weight (nominal mass: 166 Da). The fragmentation pattern can help in identification, although it is often similar for positional isomers. mdpi.comresearchgate.net

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry (HRMS) measures the mass-to-charge ratio of an ion with very high precision, allowing for the determination of its elemental formula. sccwrp.orgresearchgate.net For methyl(propylthio)benzene, the molecular formula is C₁₀H₁₄S. HRMS would be used to measure the exact mass of the molecular ion and confirm that it matches the calculated theoretical mass (166.0816). This high level of accuracy helps to distinguish the target compound from other molecules that might have the same nominal mass but a different elemental composition. rsc.orgnih.gov

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Elucidation

Tandem mass spectrometry (MS/MS) is a powerful technique used to determine the structure of ions by fragmenting them and analyzing the resulting products. In a typical MS/MS experiment, the molecular ion of Benzene, methyl(propylthio)- (C₁₀H₁₄S, molecular weight: 166.28 g/mol ) is selectively isolated, subjected to collision-induced dissociation, and the resulting fragment ions are detected. The fragmentation pattern provides a roadmap of the molecule's structure.

The electron ionization mass spectrum of Benzene, methyl(propylthio)- is characterized by several key fragmentation pathways. The stability of the aromatic ring and the relative weakness of the C-S and C-C bonds in the propyl group dictate the major fragmentation routes.

Alpha-Cleavage: A common fragmentation pathway for alkyl sulfides is the cleavage of the bond beta to the sulfur atom. For the propylthio group, this would involve the loss of an ethyl radical (•C₂H₅) to yield a significant ion at m/z 137.

Benzylic-type Cleavage: The bond between the sulfur and the propyl group can cleave, leading to the loss of a propyl radical (•C₃H₇), resulting in an ion at m/z 123. This [C₇H₇S]⁺ fragment is analogous to the stable ions formed from thioanisole (B89551). nist.gov

McLafferty-type Rearrangement: A hydrogen atom from the gamma-carbon of the propyl chain can be transferred to the sulfur atom, followed by the elimination of a neutral propene molecule (C₃H₆). This process would generate a radical cation with m/z 124, corresponding to methylthiobenzene. nist.gov

Tropylium (B1234903) Ion Formation: A characteristic fragmentation for alkylbenzenes is the formation of the highly stable tropylium ion ([C₇H₇]⁺) at m/z 91. docbrown.info This involves rearrangement and loss of the SCH₃ radical.

Phenyl Cation: Loss of the entire propylthio group can lead to the formation of a methylphenyl cation or a related isomer at m/z 91. Further fragmentation can lead to the phenyl cation ([C₆H₅]⁺) at m/z 77 through the loss of a hydrogen atom from the molecular ion followed by cleavage. docbrown.info

The principal fragments expected in the mass spectrum are summarized in the table below.

Table 1: Proposed MS/MS Fragmentation Data for Benzene, methyl(propylthio)-

| m/z (Daltons) | Proposed Ion Structure | Neutral Loss | Fragmentation Pathway |

|---|---|---|---|

| 166 | [C₁₀H₁₄S]⁺• | - | Molecular Ion |

| 137 | [C₈H₉S]⁺ | •C₂H₅ | Beta-cleavage of the propyl group |

| 124 | [C₇H₈S]⁺• | C₃H₆ | McLafferty Rearrangement |

| 123 | [C₇H₇S]⁺ | •C₃H₇ | Cleavage of the S-propyl bond |

| 91 | [C₇H₇]⁺ | •SCH₃ | Rearrangement and loss of the thiomethyl radical |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

IR and UV-Vis spectroscopy provide complementary information regarding the functional groups and electronic structure of the molecule.

Identification of Functional Groups via IR Spectroscopy

Infrared spectroscopy measures the vibrations of bonds within a molecule. Specific functional groups absorb infrared radiation at characteristic frequencies (wavenumbers), allowing for their identification. The IR spectrum of Benzene, methyl(propylthio)- is predicted to show several distinct absorption bands that confirm its key structural features. docbrown.infospcmc.ac.inlibretexts.org

Aromatic C-H Stretching: The presence of the benzene ring is indicated by sharp, medium-intensity bands in the region of 3100-3000 cm⁻¹. libretexts.org

Alkyl C-H Stretching: The methyl and propyl groups give rise to strong absorptions between 2975 and 2845 cm⁻¹. The asymmetric and symmetric stretches of the CH₃ and CH₂ groups fall within this range. docbrown.info

Aromatic C=C Stretching: The stretching vibrations of the carbon-carbon double bonds within the benzene ring typically produce a set of two to four bands in the 1620-1450 cm⁻¹ region. spcmc.ac.in Prominent peaks are expected near 1600 cm⁻¹ and 1500 cm⁻¹.

Alkyl C-H Bending: Bending vibrations for the methyl and propyl groups appear in the 1470-1370 cm⁻¹ range. docbrown.info

Aromatic C-H Out-of-Plane Bending: Strong absorptions in the 900-675 cm⁻¹ region are characteristic of the substitution pattern on the benzene ring.

C-S Stretching: The carbon-sulfur bond stretch is typically weak and appears in the fingerprint region, usually between 800 and 600 cm⁻¹, making it less diagnostically reliable than the other bands.

The table below summarizes the expected characteristic IR absorption bands.

Table 2: Predicted Infrared (IR) Absorption Bands for Benzene, methyl(propylthio)-

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 3100-3000 | C-H Stretch | Aromatic Ring |

| 2975-2845 | C-H Stretch | Alkyl (Methyl & Propyl) |

| 1600, 1500 | C=C Stretch | Aromatic Ring |

| 1470-1370 | C-H Bend | Alkyl (Methyl & Propyl) |

Analysis of Electronic Transitions and Conjugation via UV-Vis Spectroscopy

Ultraviolet-visible spectroscopy provides information about the electronic transitions within a molecule, particularly those involving conjugated π-systems. The benzene ring is a chromophore that absorbs UV light. Substituents on the ring can shift the absorption maxima (λmax) and alter their intensities.

The UV-Vis spectrum of benzene shows two primary absorption bands around 184 nm and 204 nm, and a weaker, highly structured band near 255 nm, which arises from a symmetry-forbidden π → π* transition. libretexts.orgup.ac.za The presence of the methyl group and the propylthio group, both of which are auxochromes, is expected to cause a bathochromic (red) shift to longer wavelengths. The sulfur atom's non-bonding electrons can participate in resonance with the aromatic ring, further extending the conjugated system and shifting the λmax. amazonaws.com Based on data for the closely related thioanisole, Benzene, methyl(propylthio)- is predicted to have two main absorption bands. nist.gov

Table 3: Predicted UV-Vis Absorption Data for Benzene, methyl(propylthio)-

| Predicted λmax (nm) | Electronic Transition | Chromophore System |

|---|---|---|

| ~210 | π → π* | Substituted Benzene Ring |

The primary band corresponds to a high-energy electronic transition within the aromatic system, while the secondary band, which often displays fine vibrational structure, is characteristic of the benzene ring itself. elte.hu

Integrated Spectroscopic Data Interpretation for Comprehensive Structural Proof

The conclusive identification of Benzene, methyl(propylthio)- is achieved by integrating the data from MS/MS, IR, and UV-Vis spectroscopy. Each technique provides pieces of evidence that, when combined, leave no ambiguity as to the compound's structure.

Mass Spectrometry (MS/MS): Establishes the molecular weight as 166 Da and provides the molecular formula C₁₀H₁₄S. The fragmentation pattern, including key fragments at m/z 124 (from rearrangement), 123 (loss of propyl), and 91 (tropylium ion), confirms the presence of a methyl-phenyl moiety connected to a propylthio group. nist.govdocbrown.infodokumen.pub

Infrared (IR) Spectroscopy: Confirms the presence of all postulated functional groups. The distinct absorptions for aromatic C-H (~3050 cm⁻¹), alkyl C-H (~2960 cm⁻¹), and aromatic C=C (~1600, 1500 cm⁻¹) bonds are definitive proof of a substituted alkyl-aromatic structure. docbrown.infospcmc.ac.in The absence of bands for other functional groups (e.g., O-H, C=O) rules out alternative isomeric structures.

UV-Vis Spectroscopy: Provides evidence for the conjugated π-electron system of the substituted benzene ring. The observed absorption maxima, shifted from those of unsubstituted benzene, are consistent with the electronic effects of the methyl and propylthio substituents. nist.govlibretexts.org

Together, these three spectroscopic methods provide a complementary and comprehensive characterization. MS/MS elucidates the molecular mass and the connectivity through fragmentation, IR spectroscopy identifies the specific bonds and functional groups present, and UV-Vis spectroscopy confirms the nature of the conjugated electronic system. This integrated approach is the cornerstone of modern chemical analysis for the unambiguous structural proof of molecules like Benzene, methyl(propylthio)-. researchgate.net

Computational Chemistry and Theoretical Analysis of Methyl Propylthio Benzene

Quantum Chemical Calculations for Molecular Geometry and Stability

The three-dimensional arrangement of atoms in a molecule and its inherent stability are fundamental properties that dictate its behavior. Quantum chemical calculations are instrumental in determining the most stable conformations (isomers) and the energy barriers between them.

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing computational cost with accuracy for a wide range of molecular systems. The B3LYP hybrid functional, which incorporates a portion of exact Hartree-Fock exchange, is frequently employed for organic molecules containing sulfur. When paired with Pople-style basis sets like 6-311++G(d,p), this method provides reliable predictions of molecular geometries and energies.

For Benzene (B151609), methyl(propylthio)-, the key geometrical parameter is the dihedral angle defined by the C(aryl)-S-C(propyl)-C fragment, which governs the orientation of the propylthio group relative to the benzene ring. Studies on the simpler analogue, thioanisole (B89551) (methyl phenyl sulfide), have shown that the coplanar orientation of the C-S-C fragment with the benzene ring is a stable conformation. acs.org This planarity is favored by the stabilizing interaction between the sulfur lone pair and the π-system of the ring.

It is predicted that Benzene, methyl(propylthio)- would also have a low-energy conformation where the C(phenyl)-S-C(propyl) plane is nearly coplanar with the benzene ring. However, the larger propyl group, with its additional rotational degrees of freedom, introduces the possibility of multiple stable conformers with slight energy differences. The rate of chemical reactions is known to increase with the electron-donating power of the alkyl groups attached to the sulfide (B99878). researchgate.net Increasing the alkyl chain length in similar thioether-containing molecules has been shown to increase thermal stability. mdpi.com

A typical DFT calculation would optimize the geometry to find the lowest energy structure and perform a frequency calculation to confirm it is a true minimum (no imaginary frequencies).

While DFT methods are powerful, post-Hartree-Fock methods offer a more rigorous treatment of electron correlation, which is the interaction between electrons that is approximated in HF and DFT methods. uni-muenchen.de These methods, such as Configuration Interaction (CI) and Coupled Cluster (CC) theory, build upon the Hartree-Fock wavefunction to provide more accurate solutions to the Schrödinger equation, albeit at a significantly higher computational cost. uni-muenchen.de

Coupled Cluster with single, double, and perturbative triple excitations, denoted as CCSD(T), is often considered the "gold standard" in quantum chemistry for its high accuracy in calculating energies. researchgate.net For Benzene, methyl(propylthio)-, a CCSD(T) calculation, likely with an augmented correlation-consistent basis set (e.g., aug-cc-pVTZ), would provide a benchmark energy and geometry. This would be particularly useful for validating the results from more economical DFT methods and for accurately describing subtle effects like dispersion forces, which are important in the conformational analysis of the flexible propyl chain. However, due to their computational expense, such methods are typically reserved for smaller systems or for single-point energy calculations on geometries optimized at a lower level of theory. uni-muenchen.de

Electronic Structure and Reactivity Descriptors

The distribution of electrons within a molecule is key to understanding its reactivity. Various descriptors derived from the electronic wavefunction can identify reactive sites and predict how the molecule will interact with other chemical species.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in chemical reactions. The HOMO is the orbital from which the molecule is most likely to donate electrons, while the LUMO is the orbital that is most likely to accept electrons. mdpi.com The energy difference between these two orbitals, the HOMO-LUMO gap, is a critical indicator of molecular stability and reactivity. acs.org A smaller gap generally implies higher reactivity. acs.org

For Benzene, methyl(propylthio)-, the HOMO is expected to be a π-orbital with significant contributions from the p-orbitals of the sulfur atom and the benzene ring. The LUMO is anticipated to be a π* antibonding orbital localized primarily on the benzene ring. The presence of the electron-donating propylthio group raises the energy of the HOMO compared to unsubstituted benzene, making the molecule more susceptible to oxidation and electrophilic attack. Compared to methyl phenyl sulfide, the longer propyl chain may slightly increase the HOMO energy further, thus marginally decreasing the HOMO-LUMO gap. mdpi.com

| Parameter | Predicted Value (eV) | Description |

|---|---|---|

| HOMO Energy | ~ -8.10 | Represents the electron-donating ability. Primarily composed of sulfur lone pair and benzene π-system. |

| LUMO Energy | ~ -0.55 | Represents the electron-accepting ability. Primarily a π* orbital of the benzene ring. |

| HOMO-LUMO Gap (ΔE) | ~ 7.55 | An indicator of chemical reactivity and kinetic stability. |

Note: These values are hypothetical estimates based on data for analogous compounds and the known effects of alkyl substitution. Actual values would require specific DFT or ab initio calculations.

The Molecular Electrostatic Potential (MEP) map is a visual tool used to predict the reactive sites of a molecule for electrophilic and nucleophilic attack. researchgate.net It maps the electrostatic potential onto a constant electron density surface, with colors indicating different potential values. Red regions signify negative potential (electron-rich), which are attractive to electrophiles, while blue regions indicate positive potential (electron-poor), attractive to nucleophiles. Green and yellow areas represent near-zero or intermediate potentials. researchgate.net

For Benzene, methyl(propylthio)-, the MEP map is predicted to show the most negative potential (red) concentrated around the sulfur atom, attributable to its lone pairs of electrons. whiterose.ac.uk This makes the sulfur atom a primary site for electrophilic attack. The π-cloud of the benzene ring will also exhibit a negative potential above and below the plane, indicating its susceptibility to electrophiles. The hydrogen atoms of the alkyl chain and the benzene ring will show regions of positive potential (blue). This type of analysis is crucial for understanding intermolecular interactions. nih.gov

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic delocalization within a molecule. uni-muenchen.de It transforms the calculated wavefunction into a set of localized orbitals that correspond to the familiar Lewis structure concepts of bonds, lone pairs, and antibonding orbitals. uni-muenchen.de A key feature of NBO analysis is the examination of donor-acceptor interactions, which are quantified by the second-order perturbation energy, E(2). nih.gov This energy value reflects the magnitude of electron density delocalization from a filled (donor) NBO to an empty (acceptor) NBO.

In Benzene, methyl(propylthio)-, the most significant delocalization interaction is expected to be from one of the sulfur's lone pair orbitals (n(S)) to the antibonding π* orbitals of the adjacent C-C bonds in the benzene ring. nih.govresearchgate.net This n(S) → π*(C-C) interaction represents the conjugation of the sulfur lone pair with the aromatic system, which contributes to the stability of the planar conformation and influences the electronic properties of the molecule. The analysis would also quantify the polarization of the C-S and C-C bonds and the hybridization of each atom.

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type |

|---|---|---|---|

| n(S) | π(Caryl-Caryl) | ~ 5-10 | Lone pair delocalization into the benzene ring, indicating conjugation. |

| π(Caryl-Caryl) | π(Caryl-Caryl) | ~ 18-22 | Intra-ring π-delocalization, characteristic of aromaticity. |

| σ(C-H) | σ*(C-S) | ~ 1-3 | Hyperconjugation from adjacent C-H bonds into the C-S antibond. |

Note: The E(2) values are conceptual estimates based on published data for thioanisole and related structures. nih.govijert.org They represent the expected magnitude of these electronic interactions.

Conformational Analysis and Potential Energy Surfaces

The conformational flexibility of methyl(propylthio)benzene is primarily dictated by the rotation around two key single bonds: the C(aryl)-S bond and the S-C(propyl) bond, as well as the rotations within the propyl chain. The study of the potential energy surface (PES) reveals the energetically favorable conformations and the barriers to rotation between them.

The analysis of a molecule's conformations and their associated energies is known as conformational analysis. drugdesign.orgic.ac.uklumenlearning.com The various spatial arrangements resulting from rotation about single bonds are called conformations or rotamers. ic.ac.uk The description of a molecule's energy in the multidimensional space of its rotational degrees of freedom defines its conformational potential energy surface. drugdesign.org Minima on this surface correspond to stable, low-energy conformations. drugdesign.org

For the related molecule, thioanisole (methylthiobenzene), computational studies indicate a predominantly twofold barrier to rotation around the C(aryl)-S bond. cdnsciencepub.com The planar conformation, where the methyl group lies in the plane of the benzene ring, is the most stable due to favorable 3p-π conjugation between the sulfur lone pair and the aromatic system. cdnsciencepub.com The perpendicular conformation, where the methyl group is rotated 90° out of the plane, represents the energy maximum. cdnsciencepub.com

In methyl(propylthio)benzene, the situation is more complex due to the propyl group. The rotation around the C(aryl)-S bond is expected to have a similar potential energy profile to thioanisole, favoring a planar or near-planar arrangement of the S-propyl group relative to the benzene ring. However, additional minima and rotational barriers arise from the rotation around the S-C(propyl) and C-C bonds of the propyl chain. The propyl group itself has staggered (anti and gauche) and eclipsed conformations.

Table 1: Estimated Rotational Barriers and Conformational Preferences for Methyl(propylthio)benzene

| Rotational Bond | Most Stable Conformation | Least Stable Conformation | Estimated Energy Barrier (kJ/mol) |

| C(aryl)-S | Planar (or near-planar) | Perpendicular | 5 - 10 |

| S-C(propyl) | Staggered | Eclipsed | 12 - 15 |

| C(propyl)-C(propyl) | Staggered (Anti) | Eclipsed | 13 - 16 |

Note: These values are estimations based on data for analogous compounds like thioanisole and simple alkanes. The actual barriers will be influenced by the interplay of electronic and steric effects between the substituents.

Theoretical Prediction of Spectroscopic Parameters

Computational quantum chemistry methods, particularly Density Functional Theory (DFT), are powerful tools for predicting the spectroscopic parameters of molecules, including NMR chemical shifts. arxiv.orgwisc.edunih.gov These predictions can aid in structure elucidation and the interpretation of experimental spectra. arxiv.orgresearchgate.net

The predicted ¹H and ¹³C NMR spectra for the different isomers of methyl(propylthio)benzene (ortho, meta, and para) would show distinct patterns due to the differing electronic environments of the nuclei in each isomer. The chemical shifts of the aromatic protons and carbons are particularly sensitive to the electron-donating or withdrawing nature of the substituents and their relative positions. wisc.edu

Both the methyl (-CH₃) and propylthio (-SPr) groups are generally considered electron-donating groups, which increase the electron density on the benzene ring, particularly at the ortho and para positions. chemicalbull.comsavemyexams.comlibretexts.org This increased shielding would typically result in upfield shifts (lower ppm values) for the ortho and para protons relative to benzene (δ ≈ 7.3 ppm). wisc.edu

¹H NMR Predictions:

Para-methyl(propylthio)benzene: Due to symmetry, this isomer would exhibit a simpler aromatic region, likely showing two distinct doublets corresponding to the protons ortho and meta to the methyl group.

Ortho-methyl(propylthio)benzene: This isomer would have the most complex aromatic signal, with four distinct multiplets for the aromatic protons. Steric hindrance between the adjacent substituents might cause some downfield shifting.

Meta-methyl(propylthio)benzene: This isomer would also show four distinct signals in the aromatic region, with coupling patterns reflecting their relative positions.

¹³C NMR Predictions: The chemical shifts of the aromatic carbons are also influenced by the substituents. The ipso-carbons (the carbons directly attached to the substituents) would show significant shifts, and the pattern of the other four aromatic carbons would be characteristic of the substitution pattern (ortho, meta, or para).

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for a Representative Isomer (para-methyl(propylthio)benzene)

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Aromatic CH (ortho to -CH₃) | ~7.10 | ~129.5 |

| Aromatic CH (meta to -CH₃) | ~7.20 | ~130.0 |

| -S-CH₂ -CH₂-CH₃ | ~2.85 | ~35.0 |

| -S-CH₂-CH₂ -CH₃ | ~1.65 | ~23.0 |

| -S-CH₂-CH₂-CH₃ | ~1.00 | ~13.5 |

| Benzene-CH₃ | ~2.30 | ~21.0 |

| C-S (ipso) | - | ~132.0 |

| C-CH₃ (ipso) | - | ~136.0 |

Note: These are illustrative values based on additivity rules and data for similar compounds like p-xylene (B151628) and thioanisole derivatives. wisc.edubeilstein-journals.org Actual values would require specific DFT calculations.

Hyperconjugation and Electron Delocalization in Substituted Benzenes

The electronic properties and stability of substituted benzenes are significantly influenced by electron delocalization effects, including resonance and hyperconjugation. chemicalbull.comfiveable.me Hyperconjugation is the interaction of electrons in a sigma (σ) orbital (typically C-H or C-C) with an adjacent empty or partially filled p-orbital or a π-orbital. wikipedia.orgquora.com This interaction results in an extended molecular orbital that increases the stability of the system. wikipedia.org

In methyl(propylthio)benzene, both substituents contribute to electron delocalization:

Propylthio Group (-SPr): The sulfur atom possesses lone pairs of electrons in its 3p orbitals which can overlap with the π-system of the benzene ring. This p-π conjugation (a form of resonance) delocalizes the lone pair electrons into the ring, increasing the electron density at the ortho and para positions. cdnsciencepub.com This makes the propylthio group an activating, ortho-para director in electrophilic aromatic substitution reactions. libretexts.org

Methyl Group (-CH₃): The methyl group is also an electron-donating group, primarily through an inductive effect and hyperconjugation. libretexts.org Hyperconjugation involves the delocalization of electrons from the C-H σ-bonds of the methyl group into the aromatic π-system. wikipedia.org This σ-π conjugation also increases the electron density on the ring, particularly at the ortho and para positions, thus stabilizing the molecule and activating the ring towards electrophiles. libretexts.org

Computational Assessment of Synthetic Feasibility and Isomer Stability

Computational methods are increasingly used to predict the synthetic accessibility of novel molecules and to evaluate the relative stability of isomers, guiding synthetic efforts. tsijournals.comchemrxiv.orgacs.org

Synthetic Feasibility: The synthetic feasibility of methyl(propylthio)benzene can be assessed computationally using several approaches. Retrosynthesis-based algorithms can break down the target molecule into simpler, commercially available precursors. tsijournals.com For methyl(propylthio)benzene, a likely retrosynthetic disconnection would be at the C(aryl)-S bond or the S-C(propyl) bond.

Common synthetic routes could involve:

Nucleophilic Aromatic Substitution: Reaction of a methyl-substituted thiophenol (cresol) with a propyl halide.

Thiolation of an Aryl Halide: Palladium-catalyzed coupling of a methyl-substituted aryl halide with propylthiol.

Friedel-Crafts type reactions: While less direct, alkylation or related reactions could be envisioned. savemyexams.com

Computational tools can score the synthetic accessibility based on the complexity of the molecule, the cost and availability of starting materials, and the number and reliability of the reaction steps. tsijournals.comarxiv.org For instance, the synthesis of methyl 5-propylthio-2-benzimidazolecarbamate involves the preparation of a 2-nitro-5-propylthioaniline intermediate, demonstrating a plausible route to a propylthio-substituted aromatic ring. google.com

Isomer Stability: The relative stability of the ortho, meta, and para isomers of methyl(propylthio)benzene can be predicted by calculating their ground-state energies using quantum mechanical methods. conicet.gov.archemrxiv.org The total energy of each optimized isomer geometry is computed, and the isomer with the lowest energy is predicted to be the most stable. frontiersin.org

The stability is governed by a balance of electronic and steric effects:

Electronic Effects: The electron-donating nature of both substituents provides stabilization. In the para-isomer, the substituents are positioned to maximize their stabilizing resonance and hyperconjugative effects without causing steric repulsion. In the ortho-isomer, the groups are adjacent, leading to potential steric clash. The meta-isomer benefits less from direct resonance interaction between the groups.

Steric Effects: In the ortho-isomer, the proximity of the methyl and propylthio groups can lead to steric hindrance, which is a repulsive interaction that destabilizes the molecule. The size of the propyl group would make this steric clash more significant than in, for example, ortho-xylene.

Based on these principles, the expected order of stability for the methyl(propylthio)benzene isomers is generally:

para > meta > ortho

This trend is common for disubstituted benzenes with bulky groups, where the para isomer minimizes steric repulsion and allows for effective electronic stabilization. chemrxiv.org Computational studies on toluenium isomers (protonated toluene) have shown the para isomer to be the most stable, highlighting the importance of substituent positioning. frontiersin.org

Environmental Disposition and Degradation Pathways of Aryl Alkyl Thioethers

Atmospheric Fate and Photo-oxidation Processes

Once released into the atmosphere, volatile and semi-volatile organic compounds are subject to degradation, primarily through photo-oxidation. The principal oxidant in the troposphere is the hydroxyl radical (•OH), often called the "detergent" of the atmosphere because it initiates the breakdown of most pollutants. niwa.co.nzwikipedia.orgleeds.ac.uk

For aryl alkyl thioethers, the reaction with •OH radicals is the most significant atmospheric removal process. The reaction can proceed via two main pathways: addition of the •OH radical to the aromatic ring or attack on the sulfur atom. wikipedia.org For many organosulfur compounds, the sulfur atom is a key site for oxidation. leeds.ac.ukwikipedia.org The reaction of thioanisole (B89551), a structural analog, with •OH radicals leads to the formation of methyl phenyl sulfoxide (B87167) through the addition of an oxygen atom. wikipedia.org A similar pathway is expected for Benzene (B151609), methyl(propylthio)-, resulting in the formation of its corresponding sulfoxide and subsequent, more highly oxidized products.

The atmospheric lifetime of a chemical with respect to reaction with •OH radicals can be estimated based on its calculated reaction rate constant. Using predictive models, the atmospheric half-life of Benzene, methyl(propylthio)- is estimated to be short, indicating that it is not persistent in the atmosphere.

Table 1: Predicted Physicochemical and Atmospheric Fate Properties of 1-Methyl-4-(propylthio)benzene Predictions generated using EPI Suite™ (Estimation Programs Interface), a tool developed by the U.S. Environmental Protection Agency (EPA). chemsafetypro.comepa.gov

| Property | Predicted Value | Significance |

|---|---|---|

| Log Kow (Octanol-Water Partition Coefficient) | 4.08 | Indicates a high potential for bioaccumulation and strong adsorption to organic matter. |

| Water Solubility | 17.1 mg/L | Low solubility in water, consistent with its hydrophobic nature. |

| Vapor Pressure | 0.04 mmHg (at 25 °C) | Suggests moderate volatility, allowing for partitioning into the atmosphere. |

| Henry's Law Constant | 5.34 x 10-4 atm-m³/mole | Indicates potential for volatilization from water to air. |

| Atmospheric Half-life (vs. •OH) | 12.8 Hours | Suggests rapid degradation in the atmosphere via photo-oxidation. |

Aqueous and Soil Phase Degradation Mechanisms

When Benzene, methyl(propylthio)- enters terrestrial or aquatic environments, its fate is governed by a different set of processes, including biodegradation by microorganisms and various abiotic physical and chemical reactions.

Biodegradation is a key process for the breakdown of organic compounds in soil and water. Organosulfur compounds are known to be metabolized by various environmental microbes. europa.eu

Aerobic Biodegradation: In the presence of oxygen, bacteria, particularly from the Pseudomonas genus, are capable of degrading organosulfur compounds. europa.eunih.gov The primary metabolic pathway often involves the oxidation of the sulfur atom. However, QSAR models predict that Benzene, methyl(propylthio)- is not readily biodegradable, meaning its breakdown in aerobic environments is likely to be slow. epa.goveuropa.eu

Anaerobic Biodegradation: In environments devoid of oxygen, such as saturated soils, sediments, and certain groundwater zones, anaerobic biodegradation can occur. Studies on heterocyclic sulfur compounds have shown that they are generally more resistant to anaerobic breakdown compared to nitrogen or oxygen heterocycles. nih.gov The thioether group can be particularly stable under some anaerobic conditions, such as sulfate-reducing environments. Predictive models suggest that Benzene, methyl(propylthio)- has some potential for anaerobic biodegradation, but it is not expected to be a rapid process. epa.gov

Abiotic, or non-biological, degradation pathways also contribute to the transformation and transport of chemicals in the environment.

Volatilization: The tendency of a chemical to move from water or moist soil into the air is described by its Henry's Law constant. chemsafetypro.com The predicted value for Benzene, methyl(propylthio)- (Table 1) indicates that volatilization from water bodies is a potentially significant transport process.

Advection: As a dissolved substance in water, Benzene, methyl(propylthio)- will be transported along with the bulk flow of surface water or groundwater, a process known as advection.

Hydrolysis: Hydrolysis is the breakdown of a chemical by reaction with water. The thioether (carbon-sulfur-carbon) bond is generally stable and not susceptible to hydrolysis under typical environmental pH conditions (pH 4-9). epa.gov Therefore, hydrolysis is not considered a significant degradation pathway for this compound.

Environmental Transport and Distribution Models

To understand where a chemical is likely to end up in the environment, scientists use transport and distribution models. These models use a chemical's physical properties to predict its partitioning between air, water, soil, and sediment.

Adsorption/Desorption: The mobility of a chemical in soil is largely controlled by its tendency to adsorb (stick) to soil particles, particularly the organic carbon fraction. This is quantified by the organic carbon-water (B12546825) partition coefficient (Koc). A high Koc value indicates strong adsorption and low mobility. The predicted Log Koc for Benzene, methyl(propylthio)- is high, suggesting it will be largely immobile in soil and will tend to accumulate in sediment if released into water.

Henry's Law Constant: As discussed, this constant is critical for modeling the exchange between water and air. The value for Benzene, methyl(propylthio)- suggests that it will partition between both compartments.

Fugacity models, such as the Level III model included in the EPA's EPI Suite, use these properties to estimate the steady-state distribution of a chemical in a model environment. chemsafetypro.comepa.gov

Table 2: Predicted Environmental Partitioning and Degradation Half-Lives of 1-Methyl-4-(propylthio)benzene Predictions generated using EPI Suite™ (Estimation Programs Interface). chemsafetypro.comepa.goveuropa.eu

| Parameter | Predicted Value | Interpretation |

|---|---|---|

| Log Koc (Soil Adsorption Coefficient) | 3.54 | Indicates strong adsorption to soil and sediment, resulting in low mobility. |

| Fugacity Model (Level III Distribution) | ||

| Partitioning to Air | 1.1% | A minor fraction is expected to reside in the atmosphere. |

| Partitioning to Water | 10.3% | A small fraction will be dissolved in the aqueous phase. |

| Partitioning to Soil | 56.1% | The majority of the compound is expected to partition to soil. |

| Partitioning to Sediment | 32.5% | A significant fraction will accumulate in sediments due to strong adsorption. |

| Estimated Environmental Half-Lives | ||

| Water (Biodegradation) | 60 days | Suggests slow biodegradation in aquatic environments. |

| Soil (Biodegradation) | 60 days | Suggests slow biodegradation in soil. |

| Sediment (Biodegradation) | 240 days | Suggests the compound is persistent in anaerobic sediment conditions. |

Emerging Research Directions in Aryl Alkyl Thioether Chemistry

Development of Advanced Analytical Techniques for Trace Analysis and Mechanistic Studies

The detection and quantification of aryl alkyl thioethers at low concentrations are critical for environmental monitoring and for understanding reaction kinetics. Standard analytical methods for benzene (B151609) and its derivatives, which are applicable to Benzene, methyl(propylthio)-, often involve gas chromatography (GC) coupled with detectors like mass spectrometry (MS), flame ionization detection (FID), or photoionization detection (PID). nih.gov

For trace analysis, sample preparation is a crucial step to concentrate the analyte and remove interfering substances from the matrix. env.go.jpiupac.org Techniques such as solid-phase microextraction (SPME) and purge and trap (P&T) are employed to enrich samples before injection into a GC system, allowing for detection at parts-per-billion (ppb) or even parts-per-trillion (ppt) levels. nih.govmdpi.com High-performance liquid chromatography (HPLC) with UV detection can also be utilized, particularly for less volatile derivatives. nih.gov

Key Analytical Techniques for Aryl Alkyl Thioethers

| Technique | Detector(s) | Typical Use Case | Advantages |

|---|---|---|---|

| Gas Chromatography (GC) | Mass Spectrometry (MS) | Identification and quantification in complex mixtures | High selectivity and structural information. nih.gov |

| Gas Chromatography (GC) | Flame Ionization (FID), Photoionization (PID) | Routine quantification | Robust, wide linear range. nih.gov |

| High-Performance Liquid Chromatography (HPLC) | UV-Visible (UV) | Analysis of less volatile or thermally sensitive compounds | Suitable for a different class of analytes. nih.gov |

Mechanistic studies, which aim to understand the step-by-step process of chemical reactions, also rely heavily on these advanced analytical tools. By monitoring the formation of intermediates and byproducts over time, chemists can elucidate reaction pathways. For instance, investigating the palladium-catalyzed alkyl-aryl exchange of thioethers involves tracking the cleavage of the C(sp³)–S bond and the formation of new products, often requiring sensitive detection methods to capture transient species. chemrxiv.org The metabolism of benzene, a complex process involving multiple enzymatic steps to form various oxides and phenols, serves as a model for the intricate pathways that related compounds might undergo. nih.gov Understanding these mechanisms is fundamental for optimizing synthetic routes and predicting the environmental fate of such compounds.

Innovations in Catalysis for Organosulfur Compound Synthesis

The construction of the carbon-sulfur (C–S) bond is central to the synthesis of Benzene, methyl(propylthio)- and other aryl alkyl thioethers. acs.org Traditional methods often require harsh conditions, but modern research focuses on the development of highly efficient and selective catalytic systems that operate under milder conditions. frontiersin.org

Transition metal catalysis, particularly using palladium (Pd) and copper (Cu), has revolutionized the synthesis of aryl thioethers from aryl halides and thiols. acs.orgacsgcipr.org Recent innovations include the development of magnetically recoverable catalysts, which simplify the purification process and allow the catalyst to be reused, aligning with the principles of green chemistry. nih.gov These catalysts can facilitate multicomponent reactions, enabling the efficient assembly of complex organosulfur compounds from simple precursors. nih.gov

Beyond metals, organocatalysis has emerged as a powerful alternative, using small organic molecules to catalyze reactions. mdpi.com For C–S bond formation, this approach avoids the potential for heavy metal contamination in the final product. Electrochemical methods are also gaining traction as a sustainable strategy, using renewable energy to drive the formation of organosulfur compounds. researchgate.net Researchers have also developed thiol-free methods, which circumvent the need for malodorous and easily oxidized thiol starting materials by using surrogates like xanthates or 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) (DABSO). acs.orgresearchgate.netacs.org

Modern Catalytic Approaches for Aryl Alkyl Thioether Synthesis

| Catalytic System | Key Features | Advantages |

|---|---|---|

| Palladium/Copper Catalysis | High efficiency for C-S cross-coupling reactions. acsgcipr.org | Broad substrate scope, well-established. |

| Magnetically Recoverable Catalysts | Nanoparticle-based catalysts that can be separated by a magnet. nih.gov | Ease of separation, reusability, reduced waste. nih.gov |

| Organocatalysis | Uses small, metal-free organic molecules as catalysts. mdpi.com | Avoids metal contamination, often uses milder conditions. |

| Electrochemical Synthesis | Uses electrical current to drive reactions. researchgate.net | Sustainable, can be powered by renewable energy. researchgate.net |

Structure-Reactivity Relationships in Substituted Aryl Thioethers

The reactivity of a substituted benzene ring is profoundly influenced by the electronic properties of its substituents. studymind.co.uk In Benzene, methyl(propylthio)-, the benzene ring is functionalized with a methyl group (–CH₃) and a propylthio group (–S–C₃H₇). Both of these groups influence the molecule's behavior in chemical reactions, particularly electrophilic aromatic substitution. vedantu.com

The methyl group is an electron-donating group (EDG) through an inductive effect. vedantu.commsu.edu It increases the electron density of the benzene ring, making the ring more nucleophilic and thus more reactive towards electrophiles compared to unsubstituted benzene. studymind.co.uklumenlearning.com

Both the methyl and propylthio groups are ortho, para-directors. This means they direct incoming electrophiles to the carbon atoms adjacent (ortho) and opposite (para) to their position on the ring. studymind.co.uk This directional preference is a result of the increased electron density at these specific positions, which stabilizes the carbocation intermediate formed during the substitution reaction. libretexts.org

The Hammett equation provides a quantitative way to correlate the structure of substituted aromatic compounds with their reactivity, although it can have limitations, especially for ortho substituents where steric effects become significant. libretexts.org

Applications in Advanced Materials Science (excluding biomedical uses)

While many organosulfur compounds find use in pharmaceuticals, aryl alkyl thioethers are also building blocks for advanced materials. britannica.com The thioether linkage (C–S–C) can be incorporated into polymer backbones to create materials with unique properties. rsc.org

Poly(aryl thioether)s, a class of polymers that includes the well-known poly(p-phenylene sulfide) (PPS), are noted for their exceptional thermal and chemical stability. acs.org Research is ongoing to synthesize novel poly(aryl thioether)s with tailored properties. By using functionalized monomers, scientists can create porous organic polymers with applications in gas storage, metal capture, and heterogeneous catalysis. acs.org The sulfur atoms in the polymer backbone can chelate various metals, making them useful for removing heavy metals from water or for creating polymer-metal composites. rsc.org

Furthermore, the interaction between the thioether backbone and ions has led to the investigation of polythioethers as polymer electrolytes for batteries. rsc.org The inherent properties of organosulfur compounds, such as their redox activity and ability to coordinate with metals, make them promising candidates for developing new nanoscale electronics, chemical sensors, and electro-optical materials. britannica.comacs.org The synthesis of robust, recyclable porous poly(aryl thioether)s represents a significant step toward creating sustainable advanced materials. acs.org

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Benzene, methyl(propylthio)-, and how can purity be optimized?

- Methodological Answer : Synthesis often involves nucleophilic substitution, such as reacting methylbenzene thiolate with propyl halides under inert conditions. Purification via fractional distillation or silica-gel chromatography is recommended. Validate purity using GC-MS or HPLC, referencing molecular ion peaks (e.g., m/z 154 for C₉H₁₂S) .

Q. How should spectroscopic techniques (NMR, IR, MS) be applied for structural confirmation?

- Methodological Answer :

- ¹H NMR : Methyl groups appear at δ 2.3–2.5 ppm, while propylthio (SCH₂CH₂CH₃) protons show δ 1.0–1.5 (CH₃), δ 1.6–1.8 (SCH₂), and δ 2.8–3.1 (S-linked CH₂).

- Mass Spectrometry (EI) : Molecular ion at m/z 154 (C₉H₁₂S) with fragmentation patterns like loss of propylthio (C₃H₇S) .

Q. What solvent systems are optimal for chromatographic separation of Benzene, methyl(propylthio)-?

- Methodological Answer : Use nonpolar solvents (hexane:ethyl acetate, 9:1) for TLC or column chromatography. For HPLC, acetonitrile-water gradients with C18 columns achieve baseline separation. Confirm retention times against NIST spectral libraries .

Advanced Research Questions

Q. How do substituent effects (methyl vs. propylthio) influence electrophilic aromatic substitution (EAS) reactivity?

- Methodological Answer : Perform competitive nitration/sulfonation experiments under standardized conditions. The electron-donating methyl group directs EAS to ortho/para positions, while the electron-withdrawing propylthio group may alter regioselectivity. Analyze products via HPLC and DFT calculations (e.g., Gaussian) to map electron density .

Q. How can contradictory thermodynamic data (e.g., ΔfH°) from different studies be resolved?

- Methodological Answer : Cross-validate using high-purity samples (≥99%) and bomb calorimetry. Compare results with computational methods (e.g., G4 thermochemistry) and NIST benchmark data. Discrepancies often arise from impurities or measurement artifacts .

Q. What analytical strategies detect trace amounts in environmental matrices with high interference?

- Methodological Answer : Solid-phase microextraction (SPME) coupled with GC-MS/MS enhances sensitivity. Use deuterated internal standards (e.g., C₉H₁₂S-D₃) for quantification. Validate via EPA Method 8270 for volatile organosulfur compounds .

Q. How can radical scavenging activity be evaluated mechanistically?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.